molecular formula C54H84O21 B232592 Chromosaponin I CAS No. 143519-54-4

Chromosaponin I

Cat. No.: B232592
CAS No.: 143519-54-4
M. Wt: 1069.2 g/mol
InChI Key: ONAAMCDHQSWPDU-BKUHCKHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chromosaponin I is a naturally occurring triterpenoid saponin found in soybeans (Glycine max) and other legumes. It is a type of glycoside, consisting of a hydrophobic triterpene backbone and a hydrophilic carbohydrate chain. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and growth-promoting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of soyasaponin VI involves the glycosylation of soyasapogenol B, the aglycone part of the saponin. This process typically requires the use of glycosyl donors and catalysts under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts such as Lewis acids .

Industrial Production Methods

Industrial production of soyasaponin VI is primarily achieved through extraction from soybean seeds. The process involves several steps, including defatting the seeds, extracting the saponins using solvents like ethanol or methanol, and purifying the compound through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Chromosaponin I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various glycoside derivatives and modified triterpenoid backbones, which can exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Chromosaponin I is unique among saponins due to its specific glycosylation pattern and biological activities. Similar compounds include:

This compound stands out due to its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

143519-54-4

Molecular Formula

C54H84O21

Molecular Weight

1069.2 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-9-[[(2R)-5-hydroxy-6-methyl-4-oxo-2,3-dihydropyran-2-yl]oxy]-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C54H84O21/c1-23-34(58)27(57)18-33(68-23)71-32-20-49(3,4)19-26-25-10-11-30-51(6)14-13-31(52(7,22-56)29(51)12-15-54(30,9)53(25,8)17-16-50(26,32)5)72-48-44(40(64)39(63)42(73-48)45(66)67)75-47-43(38(62)36(60)28(21-55)70-47)74-46-41(65)37(61)35(59)24(2)69-46/h10,24,26,28-33,35-44,46-48,55-56,58-65H,11-22H2,1-9H3,(H,66,67)/t24-,26-,28+,29+,30+,31-,32+,33-,35-,36-,37+,38-,39-,40-,41+,42-,43+,44+,46-,47-,48+,50+,51-,52+,53+,54+/m0/s1

InChI Key

ONAAMCDHQSWPDU-BKUHCKHBSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8OC9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O[C@H]9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8OC9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O

Synonyms

3-O-(rhamnopyranosyl-1-2-galactopyranosyl-1-2-glucuronopyranosyl-1-)-22-O-(3'-hydroxy-2'-methyl-5',6'-dihydro-4'-pyrone-6'-)-3,22,24-trihydroxyolean-12-ene
chromosaponin I

Origin of Product

United States

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